molecular formula C13H14BrN3O2S B1373280 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole CAS No. 1187385-91-6

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole

Cat. No. B1373280
CAS RN: 1187385-91-6
M. Wt: 356.24 g/mol
InChI Key: YZYSDVOOLVZULZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is a pyrazole derivative . It has a molecular weight of 356.24 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is represented by the linear formula C13H14BrN3O2S . The InChI code for this compound is 1S/C13H14BrN3O2S/c14-11-9-15-17 (10-11)12-3-5-13 (6-4-12)20 (18,19)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2 .

Scientific Research Applications

I have conducted a search on the scientific research applications of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, also known as 4-Bromo-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-1H-pyrazole. While specific applications for this compound are not extensively documented, we can infer potential uses based on the general properties and applications of pyrazole derivatives. Below are some fields where pyrazole derivatives have been applied, which may be relevant to the compound :

Pharmaceutical Research

Pyrazole derivatives are known for their wide range of biological activities and have been used to develop drugs with antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . They are used in treatments for various diseases including cancers, respiratory diseases, infections, and neurological disorders.

Material Science

Pyrazole derivatives may be utilized in the synthesis of novel materials with specific properties such as solid hexacoordinate complexes .

Organic Synthesis

They serve as both directing and transforming groups in organic synthesis , aiding in the construction of complex molecular structures.

properties

IUPAC Name

4-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S/c14-11-9-15-17(10-11)12-3-5-13(6-4-12)20(18,19)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYSDVOOLVZULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674919
Record name 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole

CAS RN

1187385-91-6
Record name 4-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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